Dehydromonocrotaline
CAS No.: 23291-96-5
Cat. No.: VC20755533
Molecular Formula: C16H21NO6
Molecular Weight: 323.34 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 23291-96-5 |
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Molecular Formula | C16H21NO6 |
Molecular Weight | 323.34 g/mol |
IUPAC Name | (1R,4R,5R,6R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadeca-10(16),11-diene-3,7-dione |
Standard InChI | InChI=1S/C16H21NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,6,9,11,20-21H,5,7-8H2,1-3H3/t9-,11+,15+,16-/m0/s1 |
Standard InChI Key | ZONSVLURFASOJK-LLAGZRPASA-N |
Isomeric SMILES | C[C@H]1C(=O)O[C@@H]2CCN3C2=C(COC(=O)[C@]([C@]1(C)O)(C)O)C=C3 |
SMILES | CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 |
Canonical SMILES | CC1C(=O)OC2CCN3C2=C(COC(=O)C(C1(C)O)(C)O)C=C3 |
Mechanism of Action
Dehydromonocrotaline exhibits significant biological activity primarily through its ability to alkylate DNA. Research indicates that it preferentially targets the N7 position of guanine bases in DNA, leading to sequence-selective alkylation at specific sites (5′-GG and 5′-GA sequences). This interaction can result in the formation of piperidine-resistant multiple DNA crosslinks, which are critical in understanding its carcinogenic potential.
DNA Interaction
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Alkylation Sites: N7 guanine
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Preferred Sequences: 5′-GG, 5′-GA
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Crosslinking Properties: Generates heat-resistant multiple DNA crosslinks confirmed by gel electrophoresis and electron microscopy.
Toxicological Effects
Dehydromonocrotaline is known for its cytotoxic effects, which manifest as pulmonary, cardiac, vascular, and hepatic lesions. The compound has been extensively studied for its role in inducing pulmonary hypertension and related pathologies.
Pathophysiology
Studies have shown that administration of dehydromonocrotaline leads to:
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Pulmonary Hypertension: Increased pulmonary arterial pressure and total vascular resistance.
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Cellular Changes: Alveolar edema, hyperplasia of alveolar septa, and interstitial fibrosis.
Table 1: Toxicological Effects of Dehydromonocrotaline
Health Risks and Exposure
Human exposure to dehydromonocrotaline typically occurs through consumption of contaminated herbal products or food grains containing components from the Crotalaria genus. The toxic effects are exacerbated by the bioactivation process involving cytochrome P450 enzymes.
Risk Assessment
The following factors contribute to the risk associated with dehydromonocrotaline:
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Bioactivation Requirement: Requires metabolic activation for toxicity.
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Source Plants: Commonly found in plants such as Crotalaria spectabilis.
Table 2: Risk Factors Associated with Dehydromonocrotaline
Risk Factor | Description |
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Source Plants | Crotalaria species contain monocrotaline |
Metabolic Activation | Dependent on cytochrome P450 enzymes |
Exposure Routes | Ingestion through contaminated food or herbs |
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